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Introduction

3'-Dimethylaminoacetophenone, a substituted aromatic ketone, represents a versatile and
highly valuable building block in modern organic synthesis and medicinal chemistry. Its unique
electronic properties, stemming from the presence of both an electron-withdrawing acetyl group
and a potent electron-donating dimethylamino group at the meta-position, confer specific
reactivity that is strategically exploited in the synthesis of complex molecular architectures. This
guide provides an in-depth exploration of its chemical and physical properties, synthesis,
reactivity, and applications, with a focus on its role as a key intermediate in pharmaceutical
research and development.

Core ldentification and Chemical Structure

3'-Dimethylaminoacetophenone is systematically known as 1-[3-
(dimethylamino)phenyl]ethanone. Its identity is unambiguously established by its unique CAS
(Chemical Abstracts Service) registry number.

e CAS Number: 18992-80-8

e Molecular Formula: C10H13NO[1]
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e Molecular Weight: 163.22 g/mol

e Synonyms: m-Dimethylaminoacetophenone, 3-(N,N-Dimethylamino)acetophenone, 1-Acetyl-
3-(dimethylamino)benzene[1]

The structure features a central benzene ring substituted with an acetyl group (-COCHs) and a
dimethylamino group (-N(CHs)2) at positions 1 and 3, respectively.

Caption: Chemical structure of 3'-Dimethylaminoacetophenone (CAS: 18992-80-8).

Physicochemical Properties

The physical and chemical characteristics of 3'-Dimethylaminoacetophenone are crucial for
its handling, storage, and application in synthetic protocols. These properties are summarized
in the table below.

Property Value Source(s)
CAS Number 18992-80-8

Molecular Formula C10H13NO [1]
Molecular Weight 163.22 g/mol

White or colorless to light
Appearance ) [2]
orange/yellow solid or powder

Melting Point 37°C [1][2]
Boiling Point 290.31 °C (rough estimate) [2]
Density 1.0508 g/cm3 (rough estimate) [2]
pKa 3.70 £ 0.10 (Predicted) [2]
Storage Temperature 2-8°C, protect from light [2]

Synthesis and Manufacturing

The most direct and industrially relevant synthetic route to 3'-Dimethylaminoacetophenone is
via the exhaustive methylation of 3'-Aminoacetophenone. The precursor, 3'-
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Aminoacetophenone (CAS: 99-03-6), is readily available and typically synthesized by the
reduction of 3'-Nitroacetophenone.

The methylation step is classically achieved through the Eschweiler-Clarke reaction, a robust
and reliable method for converting primary or secondary amines into tertiary amines using
excess formic acid and formaldehyde.[1][3]

Principle of the Eschweiler-Clarke Reaction

This reaction is a form of reductive amination. The primary amine (3'-Aminoacetophenone) first
reacts with formaldehyde to form an iminium ion. Formic acid then acts as a hydride donor,
reducing the iminium ion to a methyl-substituted amine.[4] The process repeats to convert the
resulting secondary amine into the final tertiary amine. A key advantage of this method is that
the reaction ceases at the tertiary amine stage, preventing the formation of quaternary
ammonium salts.[1]

Synthesis Pathway
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Caption: General workflow for the synthesis of 3'-Dimethylaminoacetophenone.

Exemplary Synthesis Protocol (Eschweiler-Clarke
Methylation)

This protocol is a representative procedure based on the principles of the Eschweiler-Clarke
reaction and should be adapted and optimized for specific laboratory conditions.
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e Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add 3'-Aminoacetophenone (1.0 eq).

» Reagent Addition: Add 90% formic acid (approx. 5.0 eq) and 37% aqueous formaldehyde
(approx. 4.0 eq). The order of addition may be varied, but it is often performed at room
temperature.

e Heating: Heat the reaction mixture to 90-100 °C (reflux) using an oil bath. The reaction is
typically monitored for the cessation of CO2 evolution, which indicates the consumption of
formic acid and the progression of the reaction.[1] Reaction times can range from 6 to 24
hours.

o Work-up:

o Cool the mixture to room temperature and slowly basify with a concentrated NaOH or
KOH solution to a pH > 10. This step must be performed in an ice bath due to the
exothermic nature of the neutralization.

o Extract the aqueous mixture with an organic solvent such as ethyl acetate or
dichloromethane (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a4), and filter.

 Purification: Concentrate the filtrate under reduced pressure. The crude product can be
purified by vacuum distillation or recrystallization from a suitable solvent system (e.g.,
ethanol/water or hexanes) to yield pure 3'-Dimethylaminoacetophenone.

Chemical Reactivity and Applications in Drug
Development

The dual functionality of 3'-Dimethylaminoacetophenone makes it a powerful synthon. The
electron-donating dimethylamino group activates the aromatic ring, directing electrophilic
substitutions, while the acetyl group provides a handle for a wide array of carbonyl chemistry.

Key Reactions and Utility
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o Condensation Reactions: The a-hydrogens of the acetyl group are acidic and can be
deprotonated to form an enolate. This enolate is a key nucleophile in reactions like the
Claisen-Schmidt condensation, where it reacts with an aromatic aldehyde (lacking a-
hydrogens) to form chalcones (a,3-unsaturated ketones).[2][5] Chalcones are a major class
of natural product analogs investigated for anti-inflammatory, antimicrobial, and anticancer
activities.[6]

 Building Block for Heterocycles: Aminoacetophenones are fundamental building blocks in
diversity-oriented synthesis (DOS) for generating libraries of natural product analogs.[7] For
instance, the acetyl and amino functionalities can be elaborated to construct heterocyclic
cores such as quinolones, flavones, and coumarins, which are prevalent scaffolds in
medicinal chemistry.[7]

o Pharmaceutical Intermediate: As a "pharmaceutical intermediate," this compound serves as
a starting point for multi-step syntheses of more complex active pharmaceutical ingredients
(APIs).[1] Its structure is incorporated into the final drug molecule, often after modification of
the ketone or further substitution on the ring. For example, related aminophenyl ethanone
derivatives are used to synthesize novel compounds for screening as antimicrobial and
antioxidant agents.[8]

Detailed Experimental Protocol: Claisen-Schmidt
Condensation

This protocol demonstrates the use of a substituted acetophenone in a Claisen-Schmidt
condensation to synthesize a chalcone derivative, a common step in drug discovery projects.[6]

e Setup: In a flask, dissolve 3'-Dimethylaminoacetophenone (1.0 eq) and a selected
aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.

o Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a
base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), while stirring. The
base acts as a catalyst to generate the enolate.

o Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by
Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
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« |solation: The chalcone product often precipitates from the reaction mixture. If so, it can be
collected by filtration. Alternatively, the mixture can be poured into cold water, and the
resulting precipitate filtered, washed with water until neutral, and dried.

 Purification: The crude chalcone can be purified by recrystallization from a suitable solvent
like ethanol.

Analytical Characterization

The identity and purity of 3'-Dimethylaminoacetophenone are typically confirmed using a
combination of spectroscopic and chromatographic methods.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum will show characteristic signals for the aromatic protons (with
splitting patterns influenced by the meta-substitution), a singlet for the acetyl methyl group
(-COCHs), and a singlet for the two equivalent methyl groups of the dimethylamino
function (-N(CHs)z2).

o 13C NMR: The spectrum will display distinct signals for the carbonyl carbon, the aromatic
carbons (with chemical shifts influenced by the substituents), and the methyl carbons.

« Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for
the carbonyl (C=0) stretch of the ketone, typically in the region of 1670-1690 cm~1. Other
key absorptions include C-H stretches for the aromatic and methyl groups, and C-N
stretching vibrations.

e Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M+)
corresponding to the molecular weight of the compound, which is a crucial confirmation of its
identity.

e Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) and Gas
Chromatography (GC) are standard methods for assessing the purity of the compound and
for monitoring reaction progress.

Safety, Handling, and Toxicology
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Proper handling and storage are essential when working with any chemical intermediate.

Hazard Identification

» GHS Classification: Classified as a skin sensitizer (Category 1).

» Signal Word: Warning

e Hazard Statements: H317 (May cause an allergic skin reaction).[2]

o Precautionary Statements:
o P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
o P272: Contaminated work clothing should not be allowed out of the workplace.[2]
o P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
o P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

o P333 + P313: IF SKIN irritation or rash occurs: Get medical advice/attention.[2]

Handling and Storage

e Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,
chemical-resistant gloves (e.g., nitrile), and a lab coat.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Recommended storage is at 2-8°C, protected from light.[2]

Toxicological Summary

The median lethal dose (LDso) is a measure of the acute toxicity of a substance, representing
the dose required to kill 50% of a tested population.[9][10]

o Acute Dermal Toxicity: In a study conducted according to OECD Guideline 402, the dermal
LDso was determined to be greater than 2000 mg/kg body weight. Based on this, the
substance is considered to be relatively non-toxic after acute dermal exposure and is not
classified for this endpoint.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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